3-methyl-N'-(2-(4-propylphenoxy)acetyl)benzohydrazide
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Overview
Description
N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoyl group substituted with a methyl group at the third position, and a phenoxyacetohydrazide moiety with a propyl group at the fourth position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE typically involves the following steps:
Preparation of 3-Methylbenzoyl Chloride: This can be achieved by reacting 3-methylbenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-Propylphenoxyacetic Acid: This involves the reaction of 4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 4-Propylphenoxyacetohydrazide: This step involves the reaction of 4-propylphenoxyacetic acid with hydrazine hydrate.
Coupling Reaction: Finally, the 3-methylbenzoyl chloride is reacted with 4-propylphenoxyacetohydrazide in the presence of a base such as pyridine to yield N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE.
Industrial Production Methods
Industrial production of N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides or acylated products.
Scientific Research Applications
N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-METHYLBENZOYL)-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE
- N’-(3-METHYLBENZOYL)-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE
- N’-(3-METHYLBENZOYL)-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE is unique due to the specific substitution pattern on the benzoyl and phenoxyacetohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H22N2O3 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-methyl-N'-[2-(4-propylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C19H22N2O3/c1-3-5-15-8-10-17(11-9-15)24-13-18(22)20-21-19(23)16-7-4-6-14(2)12-16/h4,6-12H,3,5,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
ADUPPUODRAPZKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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